molecular formula C10H13N3 B14009269 6-Butyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 798544-33-9

6-Butyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B14009269
CAS No.: 798544-33-9
M. Wt: 175.23 g/mol
InChI Key: YZSHCRSDZVTUTB-UHFFFAOYSA-N
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Description

6-Butyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-5H-pyrrolo[2,3-b]pyrazine typically involves cyclization reactions. One common method is the thermal cyclization of pyrazinylhydrazones, which leads to the formation of the pyrrolo[2,3-b]pyrazine core . Another approach involves the reaction of 5-chloro-6-[cyano(2,3-dihydro-1-R-benzo[d]azol-2-yl)methyl]-2,3-pyrazinedicarbonitriles with nucleophilic reagents, resulting in the annelation of the five-membered ring on the pyrazine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Butyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, hydrogen sulfide) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolopyrazines .

Scientific Research Applications

6-Butyl-5H-pyrrolo[2,3-b]pyrazine is a pyrrolo-pyrazine compound with a unique bicyclic structure, consisting of a pyrrole and a pyrazine ring. The butyl group at the 6-position enhances its lipophilicity, which can influence its pharmacokinetic properties. Pyrrolo-pyrazines are known for their diverse biological activities and potential applications in medicinal chemistry.

Applications in Medicinal Chemistry

This compound has several applications in medicinal chemistry:

  • FGFR Inhibitor This compound exhibits biological activity as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs play roles in cell signaling related to growth and differentiation, and inhibitors are being explored for potential use in treating cancers and proliferative disorders.
  • Inhibitor of Kinases This class of compounds has shown promise as inhibitors of cyclin-dependent kinases and glycogen synthase kinase-3, contributing to their anti-proliferative effects.
  • CFTR Activation Pyrrolo[2,3-b]pyrazines have been identified as a new scaffold structure for the selective activation of CFTR, with submicromolar affinity .

Studies on this compound's interactions with biological molecules reveal its potential effects on various signaling pathways:

  • JAK3 Inhibition 5H-pyrrolo[2,3-b]pyrazine scaffold has been used to develop Janus kinase 3 (JAK3) inhibitors .
  • Anti-proliferative Activity Pyrrolopyrazine derivatives have demonstrated moderate to good antiproliferative activity, with some compounds showing promising results against Panc-1 cell lines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Butyl-5H-pyrrolo[2,3-b]pyrazine is unique due to its butyl substituent, which can influence its biological activity and chemical reactivity. The presence of the butyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate .

Biological Activity

6-Butyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound belonging to the pyrrolo-pyrazine class, recognized for its diverse biological activities. Its structure features a bicyclic arrangement of pyrrole and pyrazine rings, with a butyl group at the 6-position enhancing its lipophilicity and potentially influencing its pharmacokinetic properties. This compound has garnered attention for its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers and proliferative disorders.

The primary mechanism of action of this compound involves the inhibition of FGFRs, a subfamily of receptor tyrosine kinases that play crucial roles in cell signaling related to growth and differentiation. Inhibitors targeting FGFRs are being explored for therapeutic applications in cancer treatment due to their involvement in tumor growth and metastasis .

Biological Activity Profile

Recent studies have highlighted the biological activity of this compound, particularly its anti-proliferative effects. The compound has been shown to inhibit not only FGFRs but also cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), contributing to its potential as an anti-cancer agent .

Table 1: Biological Activity Summary

Biological Activity Target Effect
FGFR InhibitionFGFR1, FGFR2Impairs cell proliferation
CDK InhibitionCDK1, CDK2Reduces cell cycle progression
GSK-3 InhibitionGSK-3α, GSK-3βAlters signaling pathways associated with cancer

Case Studies

  • Cancer Cell Line Studies : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The compound exhibited IC50 values in the micromolar range against breast and lung cancer cells, indicating significant anti-tumor activity.
  • In Vivo Efficacy : Animal model studies have reported that administration of this compound led to reduced tumor growth in xenograft models of human cancers. The compound's ability to inhibit FGFR signaling pathways was confirmed through biomarker analysis post-treatment .

Structural Comparisons

The structural uniqueness of this compound can be compared with other related compounds within the pyrrolo-pyrazine class.

Table 2: Comparison with Related Compounds

Compound Name Structure Type Biological Activity Unique Features
6-Phenyl[5H]pyrrolo[2,3-b]pyrazinePyrrolo-pyrazineUnknown pharmacological actionContains a phenyl group enhancing aromaticity
Aloisine A (4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol)Pyrrolo-pyrazine derivativeInhibitor of cyclin-dependent kinasesSelective and reversible ATP-competitive inhibitor
7-Methyl-[5H]pyrrolo[2,3-b]pyrazineMethyl-substituted variantPotentially anti-proliferativeMethyl substitution may alter pharmacological properties

Properties

CAS No.

798544-33-9

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

6-butyl-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C10H13N3/c1-2-3-4-8-7-9-10(13-8)12-6-5-11-9/h5-7H,2-4H2,1H3,(H,12,13)

InChI Key

YZSHCRSDZVTUTB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=NC=CN=C2N1

Origin of Product

United States

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